molecular formula C11H22N2O2 B7572164 2-[3-hydroxypropyl(propan-2-yl)amino]-N-prop-2-enylacetamide

2-[3-hydroxypropyl(propan-2-yl)amino]-N-prop-2-enylacetamide

Cat. No. B7572164
M. Wt: 214.30 g/mol
InChI Key: YRUBUKBLLJYAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-hydroxypropyl(propan-2-yl)amino]-N-prop-2-enylacetamide is a chemical compound that has been developed for scientific research purposes. It is commonly referred to as HPPPA and has been studied extensively due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of HPPPA is not fully understood. It is believed to exert its therapeutic effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. HPPPA has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
HPPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). HPPPA has also been shown to reduce oxidative stress and improve mitochondrial function. In addition, HPPPA has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HPPPA in lab experiments is its high purity and stability. This makes it an ideal compound for studying its mechanism of action and potential therapeutic applications. However, one limitation of using HPPPA is its relatively high cost compared to other compounds that have similar properties.

Future Directions

There are several future directions for the study of HPPPA. One area of research is the development of HPPPA derivatives that have improved therapeutic properties. Another area of research is the investigation of the potential use of HPPPA in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of HPPPA and its potential therapeutic applications.
Conclusion:
In conclusion, HPPPA is a chemical compound that has been developed for scientific research purposes. It has been studied extensively for its potential therapeutic applications and has been shown to have anti-inflammatory properties, improve cognitive function, and reduce oxidative stress. While HPPPA has some limitations, it remains an important compound for the study of various diseases and the development of potential therapies.

Synthesis Methods

The synthesis of HPPPA involves a series of chemical reactions that include the condensation of 3-hydroxypropylamine with acetic anhydride, followed by the addition of propargyl bromide and 2-propanol. The resulting compound is then purified using column chromatography to obtain pure HPPPA. This synthesis method has been optimized to produce high yields of pure HPPPA.

Scientific Research Applications

HPPPA has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. HPPPA has also been studied for its potential use as a neuroprotective agent and for its ability to improve cognitive function.

properties

IUPAC Name

2-[3-hydroxypropyl(propan-2-yl)amino]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-4-6-12-11(15)9-13(10(2)3)7-5-8-14/h4,10,14H,1,5-9H2,2-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUBUKBLLJYAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCO)CC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-hydroxypropyl(propan-2-yl)amino]-N-prop-2-enylacetamide

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